A Technical Guide to 4-Chloro-3-cyanophenylboronic Acid: Synthesis, Properties, and Applications
A Technical Guide to 4-Chloro-3-cyanophenylboronic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, arylboronic acids are indispensable tools, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the vast array of these reagents, 4-Chloro-3-cyanophenylboronic acid stands out as a highly functionalized building block. Its unique substitution pattern—a chloro group and a cyano group ortho and meta to the boronic acid moiety, respectively—offers a strategic advantage in the synthesis of complex organic molecules. The electron-withdrawing nature of both substituents significantly influences the electronic properties of the phenyl ring, modulating its reactivity and providing handles for further chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and key applications of 4-Chloro-3-cyanophenylboronic acid, with a focus on its practical utility in medicinal chemistry and materials science.
Chemical and Physical Properties
4-Chloro-3-cyanophenylboronic acid is a white to off-white solid at room temperature. The presence of the polar cyano and chloro groups, along with the boronic acid moiety capable of hydrogen bonding, dictates its physical properties. A summary of its key identifiers and physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 871332-95-5 | [1] |
| Molecular Formula | C₇H₅BClNO₂ | [1] |
| Molecular Weight | 181.38 g/mol | [1] |
| IUPAC Name | (4-chloro-3-cyanophenyl)boronic acid | [1] |
| Appearance | White to yellow powder | [2] |
| Melting Point | >350 °C (for 4-cyanophenylboronic acid) | |
| Boiling Point | 355.9±44.0 °C (Predicted for 4-cyanophenylboronic acid) | [2] |
| pKa | 7.38±0.10 (Predicted for 4-cyanophenylboronic acid) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Expert Insight: The high melting point is characteristic of many arylboronic acids, attributable to strong intermolecular hydrogen bonding and potential formation of anhydride trimers (boroxines). While predicted values for boiling point and pKa are useful, experimental determination is recommended for precise reaction optimization. The limited solubility in non-polar organic solvents necessitates the use of polar aprotic solvents like DMSO, DMF, or ethereal solvents such as dioxane and THF in many synthetic applications.
Synthesis and Purification
The synthesis of 4-Chloro-3-cyanophenylboronic acid typically follows a well-established route for arylboronic acid preparation: the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. The most common starting material is the corresponding aryl halide, 2-chloro-5-bromobenzonitrile.
General Synthetic Workflow
The synthesis can be broken down into three key stages:
-
Halogen-Metal Exchange: The aryl bromide is treated with a strong organolithium reagent, such as n-butyllithium, at very low temperatures (-78 to -100 °C) to form a highly reactive aryllithium intermediate. The choice of an ethereal solvent like anhydrous tetrahydrofuran (THF) is crucial for stabilizing this intermediate.
-
Borylation: The aryllithium species then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate, typically trimethyl borate or triisopropyl borate. This step must be maintained at low temperatures to prevent side reactions.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with HCl or H₂SO₄) to yield the final 4-Chloro-3-cyanophenylboronic acid.
Detailed Experimental Protocol (Representative)
The following protocol is adapted from established procedures for the synthesis of similar cyanophenylboronic acids.[2][3]
Materials:
-
2-Chloro-5-bromobenzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (2N)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Dry ice/acetone bath
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-chloro-5-bromobenzonitrile and anhydrous THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Triisopropyl borate (1.2 equivalents) is then added slowly, maintaining the low temperature. The reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight.
-
The reaction is quenched by the careful addition of 2N HCl at 0 °C.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude solid is purified by recrystallization (e.g., from an acetonitrile/water mixture) or by an acid-base extraction to yield the final product.[4]
Trustworthiness Note: The success of this synthesis is highly dependent on anhydrous conditions and maintaining low temperatures during the formation of the aryllithium intermediate to prevent side reactions, such as reaction with the cyano group or protonation by trace water.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4-Chloro-3-cyanophenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the boronic acid-bearing carbon and a carbon atom of an aryl, vinyl, or alkyl halide or triflate.[5]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the formation of a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
Applications in Drug Discovery and Medicinal Chemistry
4-Chloro-3-cyanophenylboronic acid is a valuable building block for synthesizing biologically active compounds. The cyanophenyl moiety is a common structural motif in many kinase inhibitors and other therapeutic agents. The cyano group can act as a hydrogen bond acceptor, while the chloro group can occupy hydrophobic pockets in enzyme active sites.
-
Kinase Inhibitors: Many inhibitors of protein kinases, such as EGFR inhibitors, incorporate cyanophenyl groups to interact with the hinge region of the kinase domain.[6]
-
Enzyme Inhibitors: It is a reactant used in the synthesis of inhibitors for enzymes like β-site amyloid precursor protein cleaving enzyme (BACE1), which is a target in Alzheimer's disease research.[2][7]
-
Receptor Antagonists: This class of boronic acid is used to prepare P2X7 antagonists for the treatment of pain and himbacine analogs which are potential antiplatelet agents.[2][8]
Applications in Materials Science
The rigid structure and defined electronic properties of the 4-chloro-3-cyanophenyl group make it a useful component in advanced materials.
-
Liquid Crystals: Biaryl compounds are fundamental structures in liquid crystal materials. The Suzuki reaction using functionalized boronic acids is a key method for their synthesis.[9]
-
Organic Frameworks: It can serve as a monomer or modifying unit in the preparation of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage and catalysis.[6]
-
Fluorescent Sensors: The boronic acid group can reversibly bind to diols, such as sugars. The cyano group modulates the electronic and photophysical properties of the molecule, making it a candidate for the design of fluorescent sensors.[6]
Safety and Handling
4-Chloro-3-cyanophenylboronic acid is classified as a hazardous substance and requires careful handling.
| Hazard Class | Description | GHS Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended if dust is generated.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Boronic acids can dehydrate to form boroxines, so proper storage is important to maintain purity.[10]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.
Conclusion
4-Chloro-3-cyanophenylboronic acid is a powerful and versatile synthetic intermediate. Its value is rooted in its ability to participate in robust C-C bond-forming reactions, most notably the Suzuki-Miyaura coupling. The presence of both a chloro and a cyano group provides chemists and material scientists with the tools to fine-tune steric and electronic properties and to introduce further functionality. For professionals in drug discovery, it offers a reliable route to complex scaffolds found in a range of therapeutic targets. As the demand for sophisticated, functionalized molecules continues to grow, the importance of well-characterized and strategically designed building blocks like 4-Chloro-3-cyanophenylboronic acid will only increase.
References
-
Career Henan Chemical Co. (n.d.). 4-Cyanophenylboronic acid. Retrieved from [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44119831, (4-Chloro-3-cyanophenyl)boronic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-Boc-Imines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists. Retrieved from [Link]
-
Boosting Synthesis. (2025). The Role of 4-Cyanophenylboronic Acid in Modern Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Cyanophenylboronic Acid. Retrieved from [Link]
Sources
- 1. (4-Chloro-3-cyanophenyl)boronic acid | C7H5BClNO2 | CID 44119831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 3. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. 4-Cyanophenylboronic acid - Career Henan Chemical Co. [coreychem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 4-氰基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
